N-ethyl-2-(2-(methylthio)benzamido)thiazole-4-carboxamide
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Overview
Description
N-ethyl-2-(2-(methylthio)benzamido)thiazole-4-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit Traf2- and Nck-interacting kinase (TNIK), a molecule that regulates the Wnt signaling pathway .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, including those involved in cancer progression .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(2-(methylthio)benzamido)thiazole-4-carboxamide typically involves the reaction of 2-aminothiazole derivatives with appropriate benzoyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(2-(methylthio)benzamido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
N-ethyl-2-(2-(methylthio)benzamido)thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its potent inhibition of CK1δ and CK1ε protein kinases.
Benzothiazole derivatives: Widely studied for their antimicrobial and anticancer activities.
Uniqueness
N-ethyl-2-(2-(methylthio)benzamido)thiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methylthio group enhances its ability to interact with biological targets, making it a valuable compound for drug development .
Properties
IUPAC Name |
N-ethyl-2-[(2-methylsulfanylbenzoyl)amino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-3-15-13(19)10-8-21-14(16-10)17-12(18)9-6-4-5-7-11(9)20-2/h4-8H,3H2,1-2H3,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFHYNHOKJOFRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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